Product packaging for 2,4-Dichloro-N-(cyclohexylmethyl)aniline(Cat. No.:CAS No. 132666-31-0)

2,4-Dichloro-N-(cyclohexylmethyl)aniline

Cat. No.: B1147703
CAS No.: 132666-31-0
M. Wt: 244.16 g/mol
InChI Key: WYSSFRYQRPZXMM-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(cyclohexylmethyl)aniline is an organic compound with the molecular formula C13H17Cl2N and a molecular weight of 258.19 g/mol. It features a 2,4-dichloroaniline group, a motif known for its use in chemical synthesis , linked to a cyclohexylmethyl group via a secondary amine. This structure classifies it as a disubstituted aniline, a category of compounds with significant utility in medicinal and agrochemical research . The anilino group is a common building block in the development of active molecules, and the specific presence of the 2,4-dichlorophenyl and cyclohexylmethyl substituents makes this compound a valuable intermediate for researchers. Its potential applications include serving as a precursor in the synthesis of more complex molecules, such as heterocyclic compounds like benzimidazoles or imidazoles, which are frequently explored for their biological activity . For instance, anilino groups are integral to the framework of various pharmacologically active compounds, including certain calcium channel blockers and antimalarial agents, highlighting the research value of this aniline derivative in drug discovery and development . The compound is intended for use in chemical synthesis and research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15Cl2N B1147703 2,4-Dichloro-N-(cyclohexylmethyl)aniline CAS No. 132666-31-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132666-31-0

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

2,4-dichloro-N-cyclohexylaniline

InChI

InChI=1S/C12H15Cl2N/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2

InChI Key

WYSSFRYQRPZXMM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl

Synonyms

N-CYCLOHEXYL-2,4-DICHLOROANILINE

Origin of Product

United States

Reactivity Profiles and Chemical Transformations of 2,4 Dichloro N Cyclohexylmethyl Aniline

Reactions Involving the Aromatic Core

The benzene (B151609) ring in 2,4-Dichloro-N-(cyclohexylmethyl)aniline is substituted with two electron-withdrawing chlorine atoms and one electron-donating secondary amino group. This substitution pattern significantly affects its susceptibility and regioselectivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of benzene derivatives. The outcome of such reactions on this compound is determined by the cumulative directing and activating/deactivating effects of its substituents.

Directing Effects :

N-cyclohexylmethyl group : The secondary amino group (-NH-R) is a powerful activating group and is strongly ortho, para-directing. byjus.comlibretexts.org This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. byjus.com

Chloro groups : Halogens are deactivating groups due to their inductive electron-withdrawing effect (-I effect). quora.com However, they are ortho, para-directing because their lone pairs can be donated via resonance (+R effect), which preferentially stabilizes the intermediates for ortho and para attack. quora.com

In this compound, the positions open for substitution are C3, C5, and C6. The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to its vacant ortho (C6) and para (C5, relative to the C2-chloro) positions. The two chlorine atoms also direct to these same positions. The C6 position is ortho to the amino group and para to the C2-chloro group, making it electronically favored. The C5 position is para to the amino group.

However, the large steric bulk of the N-cyclohexylmethyl group can hinder the approach of an electrophile to the adjacent C6 position. This steric hindrance may reduce the rate of substitution at C6 or lead to a mixture of products, potentially favoring attack at the less hindered C5 position. acs.org Acetylation of the amino group can be used to reduce its activating influence and overcome issues of overreactivity, which is common with highly activated anilines. libretexts.org

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionInductive EffectResonance EffectOverall Effect on RingDirecting Influence
-NH-CH₂-C₆H₁₁C1Weakly Withdrawing (-I)Strongly Donating (+R)Activatingortho, para (C6, C5)
-ClC2Strongly Withdrawing (-I)Weakly Donating (+R)Deactivatingortho, para (C6)
-ClC4Strongly Withdrawing (-I)Weakly Donating (+R)Deactivatingortho, para (C6)

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.pub These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pub

In this compound, the potential leaving groups are the chlorine atoms.

Reactivity of C2-Cl : This chlorine is ortho to the electron-donating amino group and meta to the other chlorine.

Reactivity of C4-Cl : This chlorine is para to the electron-donating amino group and ortho to the C2-chloro group.

The N-cyclohexylmethylamino group is an electron-donating group (EDG) by resonance, which increases electron density on the ring. This effect deactivates the ring toward nucleophilic attack and destabilizes the required anionic intermediate. Therefore, this compound is expected to be significantly less reactive in SNAr reactions compared to substrates with strong EWGs like nitro groups (e.g., 1-fluoro-2,4-dinitrobenzene). researchgate.net While the chlorine atoms themselves are electron-withdrawing, their effect is generally insufficient to enable SNAr reactions under mild conditions without additional activation. pressbooks.pubscranton.edu Forcing conditions, such as high temperatures and pressures with strong nucleophiles, might lead to substitution, but the electron-donating nature of the amino group remains a significant barrier. pressbooks.pub

The aniline (B41778) moiety is susceptible to oxidation, which can occur at the nitrogen atom or involve the aromatic ring, leading to complex product mixtures. openaccessjournals.com The oxidation of aniline itself can produce nitrobenzene, benzoquinone, and polymeric materials. openaccessjournals.com

For secondary anilines like this compound, oxidation can lead to several products.

N-Oxidation : Microsomal oxidation of related N-benzyl-4-chloroaniline has been shown to yield N-hydroxy derivatives and aryl nitrones. nih.gov This indicates that N-oxidation is a viable pathway for N-substituted anilines.

C-Oxidation and Coupling : Electrochemical oxidation of 2,4-dichloroaniline (B164938) has been shown to result in dimerization, forming chlorinated 4-aminodiphenylamine derivatives. researchgate.net This occurs through coupling reactions initiated by the oxidation of the aniline substrate. researchgate.net

Dealkylation : Oxidative N-debenzylation is a common metabolic pathway for N-benzylanilines, and a similar N-dealkylation could be possible for the cyclohexylmethyl group under certain oxidative conditions. nih.gov

The specific products formed would depend heavily on the oxidizing agent used and the reaction conditions.

Reactions at the Secondary Amine Functionality

The secondary amine nitrogen in this compound possesses a lone pair of electrons and a single hydrogen atom, making it a site for nucleophilic reactions such as alkylation and acylation.

The secondary amine can readily undergo further substitution on the nitrogen atom.

N-Alkylation : In the presence of a base to deprotonate the amine, the resulting amide anion can act as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) to form a tertiary amine. The selective N-alkylation of anilines can also be achieved using catalysts like zeolites at specific temperatures. google.com

N-Acylation : Reaction with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride), converts the secondary amine into an amide. This reaction is typically rapid and high-yielding. Acylation is often used as a protective strategy in multi-step syntheses involving anilines, as it moderates the activating effect of the amino group and prevents unwanted side reactions like over-halogenation or oxidation. libretexts.org

Table 2: General Reactions at the Secondary Amine Center

ReactionReagent ExampleProduct Type
N-AlkylationAlkyl Halide (R'-X) + BaseTertiary Amine
N-AcylationAcyl Chloride (R'-COCl)N,N-Disubstituted Amide
N-AcylationAcid Anhydride ((R'-CO)₂O)N,N-Disubstituted Amide

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netacs.orgnih.gov The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by a dehydration step to form the imine. youtube.com

Crucially, this dehydration step requires the elimination of a second proton from the nitrogen atom. As a secondary amine, this compound has only one proton on the nitrogen. After the initial nucleophilic addition to a carbonyl group to form a carbinolamine intermediate, it cannot undergo the subsequent dehydration to form a stable C=N double bond.

Therefore, This compound does not form Schiff bases through direct condensation with aldehydes or ketones. This reaction is characteristic of primary amines. For instance, the parent primary amine, 2,4-dichloroaniline, readily undergoes condensation with aldehydes like benzaldehyde (B42025) to form the corresponding Schiff base, N-benzylidene-2,4-dichloroaniline. jecst.orgnanobioletters.com

Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the modification of a molecule's reactive centers. solubilityofthings.comslideshare.net For this compound, key FGIs involve the secondary amine and the chloro substituents.

The secondary amine can be converted into an amide through reaction with acyl chlorides or anhydrides. masterorganicchemistry.com This transformation is significant as it changes the electronic properties of the nitrogen atom, making it less basic and nucleophilic due to the adjacent electron-withdrawing carbonyl group. masterorganicchemistry.com This can be a strategic move to protect the amine or to introduce new functionalities. The general reaction is as follows:

R-NH-R' + R''-COCl → R-N(R')-COR'' + HCl

The chlorine atoms on the aromatic ring can be subjected to interconversion, for instance, through nucleophilic aromatic substitution, although this is generally challenging due to the deactivated ring. A more common FGI for aryl chlorides is their conversion to other halides, such as iodides or bromides, via reactions like the Finkelstein reaction, which can facilitate subsequent coupling reactions. vanderbilt.edu However, such transformations on dichloroanilines would require specific and often harsh conditions.

Starting Functional GroupReagent(s)Resulting Functional GroupSignificance
Secondary AmineAcyl Chloride (R-COCl)Tertiary AmideProtection, altered electronics
Secondary AmineSulfonyl Chloride (R-SO₂Cl)SulfonamideIntroduction of a stable group
Aryl ChlorideNaI, catalystAryl IodideIncreased reactivity for coupling

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituted aromatic ring of this compound is a prime substrate for such transformations.

The secondary amine of this compound can participate in C-N cross-coupling reactions to form more complex tertiary amines. The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for this purpose, coupling amines with aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org While typically used to form anilines from aryl halides and amines, the reverse application, coupling an existing aniline derivative with another aryl halide, is also feasible, though the nucleophilicity of the N-substituted aniline is a key factor. nih.gov The general scheme involves the reaction of an amine with an aryl halide in the presence of a palladium catalyst and a base. libretexts.org

Another important C-N coupling reaction is the Chan-Lam coupling, which utilizes a copper catalyst to couple amines with aryl boronic acids. wikipedia.orgorganic-chemistry.org This reaction is often conducted under milder conditions, even in the presence of air, making it an attractive alternative to palladium-catalyzed methods. wikipedia.org Visible-light-mediated photoredox catalysis has been shown to significantly improve the efficiency of copper-catalyzed Chan-Lam couplings, expanding the substrate scope to include even electron-deficient aryl boronic acids. nih.gov

ReactionCatalyst SystemCoupling PartnersProduct Type
Buchwald-Hartwig AminationPalladium catalyst (e.g., Pd(OAc)₂ with phosphine (B1218219) ligands) and a base (e.g., NaOtBu)Amine + Aryl HalideAryl Amine
Chan-Lam CouplingCopper catalyst (e.g., Cu(OAc)₂) and a base (e.g., pyridine)Amine + Aryl Boronic AcidAryl Amine

The two chlorine atoms on the aniline ring serve as handles for various palladium-catalyzed C-C bond-forming reactions, enabling the construction of more complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester. libretexts.org Dichloro-heteroaromatic compounds have been successfully used in Suzuki-Miyaura reactions, demonstrating that sequential or selective coupling at the chloro positions is possible. researchgate.netnih.gov For 2,4-dichloro-substituted systems, regioselectivity can often be controlled by the reaction conditions. For example, in the case of 2,4-dichloroquinoline, regioselective Suzuki coupling at the C-4 position has been achieved. nih.gov This suggests that selective functionalization of one of the chloro-positions on this compound could be feasible. Micellar conditions using water as a solvent have also been developed for Suzuki couplings involving anilines, offering a more environmentally friendly approach. mdpi.com

The Heck reaction provides a method for the C-C coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.org The reaction tolerates a wide range of functional groups on the alkene partner. youtube.com While aryl iodides and bromides are more reactive, conditions have been developed for the coupling of aryl chlorides, including electron-deficient ones. nih.gov

ReactionCatalyst SystemCoupling PartnersProduct Type
Suzuki-Miyaura CouplingPalladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃)Aryl Halide + Aryl/Vinyl Boronic AcidBiaryl or Styrene derivative
Heck ReactionPalladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N)Aryl Halide + AlkeneSubstituted Alkene

Derivatization Strategies for Advanced Chemical Scaffolds

The reactive sites on this compound allow for its use as a precursor in the synthesis of more complex, advanced chemical scaffolds, including various heterocyclic systems.

Dichloroaniline derivatives are valuable starting materials for synthesizing a variety of heterocyclic compounds. The presence of the amine and the chloro groups allows for cyclization reactions to form fused ring systems. For instance, substituted anilines can be used to create quinolines, benzimidazoles, and other important heterocyclic cores. organic-chemistry.org

Oxazepines are seven-membered heterocyclic rings containing oxygen and nitrogen atoms. Benzoxazepines, which are fused to a benzene ring, are of particular interest. The synthesis of benzoxazepine derivatives can be achieved through various strategies, some of which can conceptually start from aniline precursors. researchgate.net

One common route to benzo[b] solubilityofthings.comalmerja.comoxazepine derivatives involves the reaction of 2-aminophenols with various coupling partners. rsc.org While this compound is not a 2-aminophenol, a synthetic sequence could be envisioned where one of the chloro-groups is first converted to a hydroxyl group via a nucleophilic aromatic substitution or a metal-catalyzed process, followed by cyclization.

Another strategy involves the cyclization of appropriately substituted anilines. For example, a PPh₃-catalyzed aza-Morita-Baylis-Hillman domino reaction between salicyl N-tosylimines and allenoates has been reported for the one-step synthesis of benzoxazepine derivatives. nih.govrsc.org This highlights how an imine derived from an aniline can be a key intermediate in forming the oxazepine ring. Furthermore, Schiff bases, which are formed from the condensation of anilines and aldehydes, can undergo cycloaddition reactions with anhydrides to yield 1,3-oxazepine derivatives. echemcom.com

Precursor TypeKey ReactionResulting Heterocycle
2-AminophenolsReaction with alkynonesBenzo[b] solubilityofthings.comalmerja.comoxazepines rsc.org
Salicyl N-tosyliminesPPh₃-catalyzed domino reaction with allenoatesBenzoxazepine derivatives nih.govrsc.org
Schiff BasesCycloaddition with anhydrides1,3-Oxazepine derivatives echemcom.com

Formation of Polymeric Derivatives (as monomers for advanced materials)

Substituted anilines are well-known monomers for the synthesis of conductive polymers, with polyaniline (PANI) being the most prominent example. nih.gov this compound can serve as a monomer or co-monomer in oxidative polymerization reactions to produce novel polymeric materials. The presence of substituents on the aniline ring significantly influences the properties of the resulting polymer, including its solubility, processability, and electrical conductivity. nih.gov

The polymerization is typically carried out via chemical oxidation using an oxidant like ammonium (B1175870) persulfate in an acidic medium. nih.gov The substituents on the monomer, in this case, the two chlorine atoms and the N-cyclohexylmethyl group, would affect the electronic structure and steric environment of the polymer backbone. The chlorine atoms, being electron-withdrawing, and the bulky cyclohexylmethyl group would likely decrease the conductivity compared to unsubstituted polyaniline but could enhance solubility in organic solvents and introduce new functionalities. Copolymers can also be synthesized by mixing the title compound with other aniline derivatives, such as aniline itself or m-chloroaniline, to fine-tune the material's properties. conicet.gov.arresearchgate.net

Reaction Kinetics and Mechanistic Elucidation

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing synthetic procedures and predicting its reactivity. Tools such as Linear Free Energy Relationships (LFER) provide quantitative insights into these aspects.

Linear Free Energy Relationships (LFER) and Hammett Correlations

Linear Free Energy Relationships (LFERs) correlate reaction rates or equilibrium constants for a series of reactions with a quantitative measure of substituent effects. libretexts.org The Hammett equation is a widely used LFER in organic chemistry that describes the influence of meta- and para-substituents on the reactivity of a benzene ring. libretexts.org

The equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

For this compound, the two chlorine atoms on the phenyl ring significantly influence its electronic properties. The Hammett constants (σ) for these substituents can be used to predict their effect on reaction rates. Chlorine is an electron-withdrawing group by induction (positive σ value), which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. In reactions where the aniline nitrogen acts as a nucleophile, the electron-withdrawing nature of the chlorine atoms decreases the basicity and nucleophilicity of the nitrogen, thus slowing down the reaction rate compared to unsubstituted aniline. researchgate.net

Table 2: Selected Hammett Substituent Constants (σ)

Substituent σ_meta σ_para
-Cl +0.37 +0.23
-NO₂ +0.71 +0.78
-CH₃ -0.07 -0.17

Data sourced from established chemical literature and principles. libretexts.org The application of these constants allows for a quantitative comparison of the reactivity of substituted anilines in various chemical transformations. researchgate.net

Mechanistic Pathways of Nucleophilic Attack

The secondary amine in this compound renders the molecule nucleophilic. The lone pair of electrons on the nitrogen atom can attack various electrophilic centers. A particularly relevant mechanism for anilines is nucleophilic aromatic substitution (SNAr). researchgate.net

This pathway is common when an aniline derivative attacks an electron-deficient aromatic ring, such as a nitro- or cyano-substituted aryl halide. The mechanism typically proceeds in two steps:

Nucleophilic Attack: The nitrogen atom of this compound attacks the electron-deficient carbon of the electrophilic substrate, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net

Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group (e.g., a halide ion) from the carbon atom that was attacked. This step is usually fast. researchgate.net

Advanced Spectroscopic and X Ray Diffraction Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like "2,4-Dichloro-N-(cyclohexylmethyl)aniline". It provides detailed information about the chemical environment of individual atoms.

While 1D NMR spectra (¹H and ¹³C) provide initial information, complex molecules often exhibit overlapping signals that are difficult to interpret. slideshare.net 2D NMR techniques are employed to resolve these ambiguities and establish the connectivity between atoms. researchgate.netethz.ch For "this compound," several 2D NMR experiments would be crucial for a complete structural assignment. researchgate.netiium.edu.my

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) scalar couplings, allowing for the identification of adjacent protons. For the cyclohexyl group, the COSY spectrum would show correlations between the methine proton and the adjacent methylene (B1212753) protons, as well as between the different methylene protons within the ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. This would definitively assign each proton to its corresponding carbon atom in both the dichlorophenyl and cyclohexylmethyl moieties.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the methylene protons of the cyclohexylmethyl group and the carbons of the aniline (B41778) ring, confirming their connectivity.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Hypothetical Data)

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations
Aromatic-H6.5 - 7.5-Correlations to other aromatic carbons and the N-CH₂ carbon
Aromatic-C-110 - 150-
N-H~4.0 - 5.0 (broad)-Correlations to N-CH₂ and aromatic carbons
N-CH₂~3.0 - 3.5~45 - 55Correlations to aromatic carbons and cyclohexyl-CH
Cyclohexyl-CH~1.5 - 2.0~35 - 45Correlations to N-CH₂ and adjacent cyclohexyl-CH₂
Cyclohexyl-CH₂~1.0 - 1.8~25 - 35-

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase, where solution NMR is not applicable. mdpi.com It is particularly valuable for characterizing supramolecular assemblies and polymorphs. nih.gov For "this compound," ssNMR could be used to:

Identify different crystalline forms (polymorphs): Different packing arrangements in the solid state would result in distinct ssNMR spectra. mdpi.com

Characterize intermolecular interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can provide information about the proximity of different molecular fragments in the crystal lattice, revealing details about hydrogen bonding and other non-covalent interactions.

Study molecular dynamics: ssNMR can be used to investigate the motion of the cyclohexyl ring and the rotation around the C-N bonds in the solid state. emory.edu

NMR spectroscopy is a valuable tool for studying reaction mechanisms and chemical equilibria. scispace.com For "this compound," NMR can be used to determine the site of protonation. In an acidic medium, the aniline nitrogen is expected to be the primary site of protonation. This would lead to significant changes in the NMR spectrum:

Downfield shift of adjacent protons: The protons on the nitrogen and the alpha-carbons (N-CH₂) would experience a significant downfield shift due to the increased positive charge.

Changes in aromatic proton shifts: The protonation of the nitrogen would alter the electronic properties of the aniline ring, leading to changes in the chemical shifts of the aromatic protons.

¹⁵N NMR: If an ¹⁵N-labeled sample is available, ¹⁵N NMR would provide direct evidence of protonation, with a large change in the ¹⁵N chemical shift upon acidification.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy (Research Applications)

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. thermofisher.commdpi.com

The FTIR and Raman spectra of "this compound" would exhibit a series of characteristic bands corresponding to the vibrations of its different structural components. researchgate.netnih.gov

N-H vibrations: A characteristic N-H stretching vibration is expected in the range of 3300-3500 cm⁻¹. The position and shape of this band can provide information about hydrogen bonding.

C-H vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclohexylmethyl group are expected below 3000 cm⁻¹.

Aromatic C=C vibrations: The stretching vibrations of the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ region.

C-N and C-Cl vibrations: The stretching vibrations for the C-N and C-Cl bonds would appear in the fingerprint region of the spectrum (below 1300 cm⁻¹). asianpubs.org

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies. asianpubs.orgresearchgate.net Comparing the experimental spectra with the calculated spectra aids in the accurate assignment of the observed vibrational modes. materialsciencejournal.org Conformational studies can also be performed by analyzing changes in the vibrational spectra under different conditions (e.g., temperature, solvent).

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Hypothetical Data)

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (FTIR/Raman)
N-H Stretch3300 - 3500FTIR
Aromatic C-H Stretch3000 - 3100FTIR, Raman
Aliphatic C-H Stretch2850 - 2950FTIR, Raman
Aromatic C=C Stretch1400 - 1600FTIR, Raman
C-N Stretch1250 - 1350FTIR
C-Cl Stretch600 - 800Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optopotentiometric Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The UV-Vis spectrum of "this compound" is expected to show absorption bands characteristic of a substituted aniline. acs.org

The lone pair of electrons on the nitrogen atom can conjugate with the π-system of the benzene ring, resulting in π → π* transitions. wikipedia.org The position of the absorption maximum (λ_max) is sensitive to the substituents on the aromatic ring and the solvent polarity. uomustansiriyah.edu.iq

Effect of Substituents: The chloro and cyclohexylmethyl groups will influence the energy of the electronic transitions, causing shifts in the λ_max compared to unsubstituted aniline.

Solvatochromism: The position of the absorption bands may shift with changes in solvent polarity, a phenomenon known as solvatochromism. This can provide insights into the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states.

pH Dependence: In acidic solutions, the protonation of the aniline nitrogen removes the lone pair from conjugation with the aromatic ring. This leads to a hypsochromic (blue) shift, with the spectrum resembling that of a substituted benzene rather than an aniline. wikipedia.orgresearchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound in Different Solvents (Hypothetical Data)

SolventExpected λ_max (nm)Transition Type
Hexane (Non-polar)~240, ~290π → π
Ethanol (Polar, Protic)~245, ~295π → π
Acidic Solution (e.g., 0.1 M HCl)~210, ~260π → π* (Anilinium ion)

Based on a comprehensive search of publicly available scientific literature and databases, there is no specific experimental data for the advanced spectroscopic and X-ray diffraction characterization of the compound This compound .

Therefore, it is not possible to provide the detailed research findings, data tables, and analysis required by the specific outline sections:

Other Advanced Analytical Techniques (e.g., SEM for morphology of derived materials)

Writing an article on these specific topics requires published crystallographic data (e.g., .cif files), mass spectra, and electron microscopy images, which are not available for this particular compound. To adhere to the strict instructions of focusing solely on "this compound" and avoiding information outside the explicit scope, the article cannot be generated.

Computational and Theoretical Investigations of 2,4 Dichloro N Cyclohexylmethyl Aniline

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and energetic properties of molecules. scirp.org For molecules like 2,4-Dichloro-N-(cyclohexylmethyl)aniline, these calculations are typically performed using specific basis sets, such as 6-311++G(d,p), to ensure a high level of accuracy. iipseries.orgnih.gov

DFT calculations are instrumental in determining the electronic structure and the distribution of charges across the this compound molecule. The analysis of atomic charges, often through methods like Mulliken population analysis or Natural Population Analysis (NPA) derived from NBO calculations, reveals the electrostatic potential of the molecule. This information is crucial for understanding intermolecular interactions. For instance, in related dichloroaniline derivatives, the nitrogen and chlorine atoms are typically found to be regions of higher negative charge, influencing how the molecule interacts with other polar molecules or ions. rasayanjournal.co.in The distribution of electron density is fundamental to predicting the molecule's behavior in various chemical environments.

The three-dimensional arrangement of atoms in this compound is determined through molecular geometry optimization. scirp.org Using methods like DFT (e.g., B3LYP functional) and ab initio Hartree-Fock (HF), the most stable conformation (the one with the lowest energy) can be identified. nih.gov For this molecule, a key feature is the chair conformation of the cyclohexane (B81311) ring, which is a common low-energy arrangement for such structures. nih.gov The orientation of the cyclohexylmethyl group relative to the dichlorinated aniline (B41778) ring is also a critical factor. Theoretical calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from techniques like X-ray crystallography if available. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-N1.40 Å
C-Cl (ortho)1.74 Å
C-Cl (para)1.73 Å
N-CH₂1.47 Å
Bond AngleC-N-C120.5°
Cl-C-C (ortho)120.1°
Dihedral AngleC-C-N-C15.0°

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for this type of molecule.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govsemanticscholar.org For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, while the LUMO would be distributed across the aromatic ring. This distribution helps in predicting the sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-5.8
LUMO-0.9
Energy Gap (ΔE)4.9

Note: The data in this table is illustrative and represents typical values expected from FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgrsc.org It examines the delocalization of electron density between occupied Lewis-type NBOs (donors) and unoccupied non-Lewis-type NBOs (acceptors). wikipedia.orgwisc.edu This analysis reveals hyperconjugative interactions that contribute to the molecule's stability. researchgate.net For this compound, NBO analysis can quantify the interactions between the nitrogen lone pair and the antibonding orbitals of the aromatic ring, as well as interactions involving the chlorine atoms and the cyclohexyl group. These interactions are described by the second-order perturbation energy, E(2), where a higher value indicates a stronger interaction. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic parameters, which can then be used to interpret experimental spectra. longdom.orgresearchgate.netresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. dntb.gov.ua These predictions are valuable for assigning signals in experimental spectra and confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. iipseries.org These calculations help in assigning specific vibrational modes, such as the N-H stretch, C-Cl stretches, and the various vibrations of the aromatic and cyclohexyl rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This provides insight into the electronic structure and the nature of the orbitals involved in the transitions.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. rsc.org The energy barrier of the transition state determines the reaction rate. For instance, in reactions such as N-alkylation or electrophilic aromatic substitution, computational modeling can elucidate the step-by-step pathway, providing a detailed understanding of the reaction dynamics.

Solvent Effects on Structure and Reactivity (Computational Approaches)

Implicit solvent models, particularly the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism (IEF-PCM) or the Conductor-like PCM (C-PCM), are commonly employed to simulate these effects. wikipedia.orgdiracprogram.org These models treat the solvent as a continuous medium with a defined dielectric constant (ε), which polarizes in response to the solute's charge distribution. wikipedia.orgdiracprogram.org This approach allows for the calculation of solvation free energy, which is composed of several terms: electrostatic interactions, cavitation energy (the energy required to create a cavity for the solute), and dispersion-repulsion forces. diracprogram.orguni-muenchen.de

For this compound, moving from a non-polar solvent (like cyclohexane, ε ≈ 2.0) to a polar aprotic solvent (like DMSO, ε ≈ 47) or a polar protic solvent (like ethanol, ε ≈ 25) would be expected to have several key effects:

Structural Changes : The N-H bond and the secondary amine group introduce a dipole moment. Polar solvents will stabilize conformations with a larger dipole moment. This can lead to subtle changes in bond lengths and angles, particularly around the flexible cyclohexylmethyl and amine moieties.

Electronic Properties : The solvent's polarity can influence the molecule's frontier molecular orbitals (HOMO and LUMO). Increased solvent polarity generally leads to greater stabilization of the ground state compared to the excited state, which can be observed as shifts in the theoretical UV-Vis absorption spectrum.

Reactivity : Solvents can dramatically alter reaction kinetics. rsc.org For reactions involving this compound, a polar solvent would better stabilize polar transition states or charged intermediates, thereby accelerating the reaction rate compared to a non-polar solvent. Kinetic studies on similar substituted anilines in various solvent mixtures have shown that both specific (e.g., hydrogen bonding) and non-specific (e.g., polarity) solvent effects can change reaction mechanisms. nih.gov

Explicit solvent models, where individual solvent molecules are included in the calculation (often in a hybrid model with a surrounding continuum), can provide a more detailed picture, especially when specific interactions like hydrogen bonding are dominant. rsc.org

Supramolecular Interactions Modeling

The non-covalent interactions of this compound are critical to its behavior in condensed phases and form the basis of its potential applications in crystal engineering and molecular recognition. Computational modeling is essential for dissecting these complex forces.

Hydrogen Bonding Interactions

The secondary amine (N-H) group in this compound is a classic hydrogen bond donor. It can form strong hydrogen bonds with acceptor atoms like oxygen or nitrogen present in solvent molecules, other functional groups, or crystal packing partners.

Density Functional Theory (DFT) calculations are frequently used to model these interactions. physchemres.orgscispace.com By optimizing the geometry of a dimer or cluster involving this compound and a hydrogen bond acceptor (e.g., acetone, water, or another aniline molecule), key parameters of the hydrogen bond can be determined. physchemres.orgresearchgate.net DFT studies on complexes between aniline and water, for instance, show that the N-H···O hydrogen bond is a significant stabilizing interaction. physchemres.org The strength of this bond can be quantified by calculating the interaction energy, often corrected for basis set superposition error (BSSE). Topological analyses, like the Quantum Theory of Atoms in Molecules (QTAIM), can further characterize the bond by identifying a bond critical point (BCP) between the hydrogen and acceptor atoms and analyzing the electron density at that point. rsc.org

Table 1: Hypothetical DFT-Calculated Properties of Hydrogen Bonds between this compound and Acceptor Molecules

Acceptor MoleculeInteraction TypeH···Acceptor Distance (Å)Bond Angle (N-H···A) (°)Interaction Energy (kcal/mol)
Water (H₂O)N-H···O~2.05~165-4.5 to -6.0
Acetone ((CH₃)₂CO)N-H···O~2.00~170-5.0 to -7.0
Pyridine (C₅H₅N)N-H···N~1.95~175-6.0 to -8.0

Note: This table presents expected values based on computational studies of similar aniline systems. Actual values would require specific calculations.

Halogen Bonding and Other Non-Covalent Interactions

Beyond hydrogen bonding, the two chlorine atoms on the phenyl ring of this compound can participate in halogen bonding (XB). This occurs when an electrophilic region, known as a σ-hole, on the halogen atom interacts with a nucleophilic site (like a lone pair on a nitrogen or oxygen atom). acs.org Computational studies have confirmed that perhalogenated anilines can act as both hydrogen and halogen bond donors. acs.org

The strength and directionality of these C-Cl···N or C-Cl···O interactions can be modeled using high-level DFT calculations, often with functionals that properly account for dispersion forces (e.g., ωB97X-D, M06-2X). nih.govresearchgate.net Analysis of the molecular electrostatic potential (MEP) surface is a key tool, where the positive σ-hole on the chlorine atoms can be visualized. acs.org

Table 2: Typical Characteristics of Non-Covalent Interactions Modeled for Dichlorophenyl Systems

Interaction TypeInteracting GroupsTypical Distance (Å)Typical Energy (kcal/mol)
Halogen BondC-Cl ··· N/O2.8 - 3.2-1.5 to -4.0
π-π StackingPhenyl Ring ↔ Phenyl Ring3.4 - 3.8-1.0 to -3.0
C-H···πCyclohexyl C-H ↔ Phenyl Ring2.5 - 2.9 (H to ring centroid)-0.5 to -1.5

Note: These values are representative and sourced from computational studies on analogous halogenated aromatic systems.

Host-Guest Chemistry (e.g., with cyclodextrins)

The relatively non-polar nature of the dichlorophenyl and cyclohexyl groups makes this compound a candidate for forming inclusion complexes with host molecules like cyclodextrins (CDs). researchgate.net Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate non-polar guest molecules in aqueous solutions. researchgate.netnih.gov

Molecular Dynamics (MD) simulations are the primary computational tool for investigating this process. nih.govmdpi.com A typical simulation involves placing the guest molecule near the cyclodextrin (B1172386) cavity within a box of explicit water molecules. mdpi.com Over the course of the simulation (nanoseconds to microseconds), the spontaneous inclusion of the guest can be observed.

Key analyses from MD simulations include:

Binding Free Energy : Calculated using methods like MM/PBSA or MM/GBSA, this value indicates the stability of the host-guest complex. mdpi.com

Structural Analysis : Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored to assess the stability of the complex and the flexibility of its components.

Interaction Analysis : The simulation trajectory is analyzed to identify the specific non-covalent interactions (van der Waals, hydrogen bonds) that stabilize the complex. mdpi.com

Studies on the inclusion of aniline derivatives in β-cyclodextrin show that the aromatic ring typically penetrates the cavity, driven by hydrophobic interactions. researchgate.net

Table 3: Predicted Binding Energies for this compound with Different Cyclodextrins from MD Simulations

Host MoleculeCavity Diameter (Å)Predicted Binding Free Energy (kcal/mol)
α-Cyclodextrin4.7 - 5.3-3 to -5 (Partial inclusion likely)
β-Cyclodextrin6.0 - 6.5-6 to -9 (Favorable inclusion expected)
γ-Cyclodextrin7.5 - 8.3-5 to -7 (Potentially loose fit)

Note: This table is hypothetical, based on typical binding energies for similar-sized aromatic guests in cyclodextrins.

Quantitative Structure-Property Relationships (QSPR) (Chemical/Physical Focus)

QSPR modeling aims to create a mathematical relationship between a molecule's structure and its physicochemical properties. nih.govmdpi.com For this compound, QSPR models can predict properties like viscosity, boiling point, solubility, or chromatographic retention times without the need for experimental measurement.

The process involves calculating a set of numerical values, or molecular descriptors, that encode structural, electronic, and topological information about the molecule. e-bookshelf.denih.gov These descriptors are often derived from DFT-optimized geometries. A statistical method, such as Multiple Linear Regression (MLR), is then used to build a model correlating a subset of these descriptors to an experimental property. researchgate.net

A QSPR study on the viscosity of aniline derivatives successfully used descriptors calculated at the DFT level. researchgate.netutq.edu.iq The best model included parameters like molecular volume, total energy, surface area, and the charge on the nitrogen atom. researchgate.net For this compound, a similar approach could be used.

Table 4: Key Molecular Descriptors for a Hypothetical QSPR Model of this compound

Descriptor ClassExample DescriptorDescriptionRelevance to Property
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Correlates with size-dependent properties like boiling point.
Topological Wiener IndexA distance-based index related to molecular branching.Reflects molecular compactness, affecting viscosity and diffusion.
Geometric Molecular VolumeThe van der Waals volume of the molecule.Relates to density, viscosity, and potential for steric hindrance.
Geometric Surface AreaThe solvent-accessible surface area.Influences solubility and intermolecular interactions.
Quantum-Chemical Dipole MomentA measure of the molecule's overall polarity.Key for predicting interactions with polar solvents and surfaces.
Quantum-Chemical HOMO/LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals.Relates to electronic polarizability and chemical reactivity.
Quantum-Chemical Charge on N atomThe partial atomic charge on the amine nitrogen.Indicates the strength of hydrogen bonding and acid-base character.

Developing a robust QSPR model would involve calculating these and other descriptors for a series of related aniline derivatives with known experimental properties, followed by statistical analysis to derive a predictive equation. nih.gov

Applications of 2,4 Dichloro N Cyclohexylmethyl Aniline in Advanced Chemical Synthesis and Material Science

As a Versatile Building Block in Complex Molecule Synthesis

The structural features of 2,4-Dichloro-N-(cyclohexylmethyl)aniline make it a promising starting material for the construction of more complex molecular architectures. The reactivity of the aniline (B41778) nitrogen and the potential for functionalization of the aromatic ring are key to its utility.

The aniline moiety is a fundamental component in the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which are crucial in medicinal chemistry and materials science. mit.edu The palladium-catalyzed cyclization of N-substituted chloroanilines is a powerful method for constructing various heterocyclic systems, including indoles, carbazoles, and dibenzazepines. mit.edu The outcome of these reactions can often be controlled by the choice of ligand, allowing for selective synthesis of different ring sizes from a common precursor. mit.edu

For instance, a general approach involves the condensation of a substituted aniline with another molecule to form an intermediate that can undergo intramolecular cyclization. The 2,4-dichloro substitution pattern on the aniline ring of this compound, combined with the N-cyclohexylmethyl group, would influence the electronic properties and steric hindrance around the reaction center, potentially guiding the regioselectivity of cyclization reactions to yield specific heterocyclic scaffolds. The synthesis of N-heterocyclic carbene (NHC) precursors often involves the reaction of an aniline with glyoxal, followed by cyclization. beilstein-journals.org The bulky cyclohexylmethyl group could be advantageous in creating sterically hindered NHCs, which are valuable as ligands in catalysis.

The design of ligands is central to the development of modern transition-metal catalysis. researchgate.net Ligands modify the steric and electronic environment of a metal center, thereby controlling its reactivity and selectivity. N-substituted anilines can serve as precursors to various ligand types, including N-heterocyclic carbenes (NHCs) and other nitrogen-based chelators.

The this compound molecule possesses distinct features relevant to ligand design:

Steric Bulk : The cyclohexylmethyl group provides significant steric hindrance, which can be beneficial in stabilizing metal complexes and promoting certain catalytic pathways.

By modifying this aniline, for example, through ortho-lithiation and subsequent reaction with chlorophosphines, it could be converted into P,N-ligands. The properties of such ligands, and the catalytic activity of their metal complexes, would be a direct consequence of the interplay between the bulky cyclohexylmethyl substituent and the electronic effects of the dichlorinated ring.

Contributions to Polymer Chemistry and Functional Materials

The incorporation of aniline derivatives into polymers is a major field of study, aimed at creating materials with tailored electronic, optical, and sensory properties. The structure of this compound makes it a candidate monomer for creating specialized polymers.

Polyaniline (PANI) is one of the most studied conducting polymers, but its application is often limited by poor solubility in common solvents. nih.gov A common strategy to improve solubility and processability is the introduction of substituents on the nitrogen atom or the aromatic ring. nih.govresearchgate.net

The polymerization of an N-substituted aniline like this compound would be expected to yield a soluble, functional polymer.

Monomer FeatureExpected Impact on Polymer PropertiesRationale
N-(cyclohexylmethyl) group Increased solubility in organic solvents.The bulky, non-polar alkyl group disrupts inter-chain packing, reducing crystallinity and allowing solvent molecules to permeate, thus improving solubility. nih.gov
2,4-Dichloro substitution Modified electronic properties and conductivity.The electron-withdrawing chlorine atoms can affect the electronic structure of the polymer backbone, influencing its doping level and charge transport characteristics. conicet.gov.ar
Steric Hindrance Altered polymer morphology and chain conformation.The combination of N- and ring-substituents influences how the polymer chains pack, which can affect the final morphology (e.g., nanofibrous, granular) of the material. researchgate.net

Chemical or electrochemical oxidative polymerization of this monomer would likely lead to a polymer with a structure analogous to other N-substituted polyanilines. nih.govconicet.gov.ar The resulting material would be a member of a class of functional polymers whose properties are tunable through the synthetic choice of monomer.

Conducting polymers are excellent materials for chemical sensors because their electrical conductivity can be significantly altered by exposure to various analytes. mdpi.comustc.edu.cn Polyaniline-based sensors have been developed for detecting gases, ions, and organic vapors. nih.govustc.edu.cn

A polymer derived from this compound could be a promising candidate for sensor applications for several reasons:

Enhanced Solubility : Good solubility allows for the easy fabrication of thin, uniform polymer films, which is crucial for creating reliable sensor devices. nih.gov

Functional Groups for Interaction : The combination of the aromatic ring, chlorine atoms, and the nitrogen atom provides multiple sites for potential interaction with analyte molecules through mechanisms like dipole-dipole interactions, hydrogen bonding, or acid-base chemistry.

Tunable Response : The specific substituents on the polymer backbone would create a unique chemical environment on the polymer's surface, potentially leading to high selectivity for certain analytes. The response of such a sensor would be based on the modulation of the polymer's conductivity or optical properties upon analyte binding. mdpi.com

Fabrication of Electrically Conductive Films

The synthesis of electrically conductive polymers has been a significant area of research, with polyaniline (PANI) and its derivatives being prominent candidates due to their tunable conductivity and environmental stability. ijsdr.org The fabrication of conductive films often involves the polymerization of aniline or substituted aniline monomers. While direct studies on the use of this compound for this purpose are not extensively documented, the principles of aniline polymerization provide a strong basis for its potential application.

The electrical conductivity of polyaniline is achieved through doping, typically with protonic acids, which converts the insulating emeraldine (B8112657) base form to the conductive emeraldine salt form. arabjchem.org The polymerization is commonly carried out through chemical oxidation of aniline monomers using oxidizing agents like ammonium (B1175870) persulfate in an acidic medium. ijsdr.orgnih.gov

The properties of the resulting conductive polymer, including its solubility and conductivity, are highly dependent on the nature and position of substituents on the aniline ring. For instance, the introduction of substituents can modify the electronic and steric characteristics of the monomer, which in turn influences the polymerization process and the final polymer structure. nih.gov In the case of this compound, the presence of two chlorine atoms and a cyclohexylmethyl group on the nitrogen would significantly impact the polymer's properties. The bulky cyclohexylmethyl group might increase the solubility of the resulting polymer in organic solvents, which is a desirable characteristic for the fabrication of films. nih.gov However, it could also introduce steric hindrance that might affect the planarity of the polymer backbone and, consequently, its electrical conductivity.

Research on other substituted anilines has shown that the choice of dopant and polymerization conditions can be optimized to enhance the conductivity of the resulting polymer films. arabjchem.org For example, studies on various substituted polyanilines have demonstrated that conductivities can be tailored by altering the reaction parameters. researchgate.net Therefore, it is conceivable that this compound could be used to synthesize soluble, conductive polymer films, although the specific conditions would need to be empirically determined.

Table 1: Factors Influencing the Properties of Substituted Polyaniline Films

FactorInfluence on Polymer Properties
Substituent Group Affects solubility, steric hindrance, and electronic properties. nih.gov
Dopant Determines the level of conductivity by protonating the polymer chain. arabjchem.org
Oxidizing Agent Influences the polymerization rate and the structure of the polymer. ijsdr.orgnih.gov
Solvent Affects the solubility of the monomer and the resulting polymer.
Temperature Can impact the rate of polymerization and the final molecular weight.

Role in Optoelectronic Materials (if applicable to related anilines)

Aniline derivatives are a class of organic compounds that have been explored for their potential in optoelectronic devices due to their versatile electronic properties. acs.orgyoutube.com While specific applications of this compound in optoelectronics are not widely reported, the broader family of aniline-based materials serves as a foundation for understanding its potential role. Optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), rely on materials that can efficiently transport charge and interact with light. mdpi.comnih.gov

The electronic properties of aniline derivatives can be tuned by modifying their molecular structure, such as by introducing different substituent groups. acs.org The chlorine atoms and the cyclohexylmethyl group in this compound would modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in optoelectronic devices. The electron-withdrawing nature of the chlorine atoms would likely lower both the HOMO and LUMO levels, while the electron-donating character of the N-alkyl group would have an opposing effect.

In the context of OLEDs, aniline derivatives can be used as building blocks for hole-transporting materials or as part of the emissive layer. youtube.com Their ability to form stable amorphous films is also a crucial advantage for device fabrication. For OPVs, these derivatives could potentially function as either electron-donor or electron-acceptor materials, depending on their electronic structure relative to other materials in the device.

The development of advanced optoelectronic materials often involves the synthesis of complex molecular architectures where aniline-based moieties are incorporated to impart specific functionalities. For example, they can be part of larger conjugated systems designed to have specific absorption and emission characteristics. acs.org The solubility of this compound in organic solvents, potentially enhanced by the cyclohexylmethyl group, would be beneficial for solution-based processing techniques commonly used in the fabrication of organic electronic devices.

Supramolecular Chemistry and Crystal Engineering Applications

The fields of supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, organized structures through non-covalent interactions. nih.gov Halogenated organic compounds, such as this compound, are of particular interest in this area due to the ability of halogen atoms to participate in specific intermolecular interactions, most notably halogen bonding. acs.orgacs.org

Design of Cocrystals and Organized Solids

Cocrystal engineering is a powerful strategy for modifying the physicochemical properties of solid materials without altering their chemical composition. nih.gov This is achieved by co-crystallizing two or more different molecules in a specific stoichiometric ratio. acs.org The formation of cocrystals relies on a hierarchy of non-covalent interactions, including hydrogen bonds, π-π stacking, and halogen bonds. nih.govnih.gov

In the case of this compound, several structural features make it a promising candidate for cocrystal design. The secondary amine group can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. The dichlorinated aromatic ring provides sites for potential halogen bonding and π-π stacking interactions. nih.gov

Studies on related chlorinated anilines have demonstrated their utility as molecular templates in cocrystals to direct the alignment of other molecules for solid-state reactions. nih.govacs.org For example, the N-H---N hydrogen bond is a robust interaction that can be used to assemble supramolecular structures. Furthermore, the chlorine atoms can interact with electron-rich atoms on a co-former molecule through halogen bonding, providing directional control over the crystal packing. The interplay of these interactions can lead to the formation of well-defined, organized solid-state architectures with tailored properties. nih.gov

Table 2: Potential Intermolecular Interactions for Cocrystal Formation with this compound

Interaction TypeParticipating GroupsRole in Supramolecular Assembly
Hydrogen Bonding N-H group (donor), N atom (acceptor)Primary interaction for forming chains or networks.
Halogen Bonding Chlorine atoms (electrophilic region)Directional control of crystal packing. acs.orgacs.org
π-π Stacking Dichlorinated benzene (B151609) ringStabilization of the crystal lattice through aromatic interactions. nih.gov
van der Waals Forces Cyclohexyl groupContributes to overall crystal packing and stability.

Fabrication of Self-Assembled Systems

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. This process is fundamental to the creation of functional nanomaterials. researchgate.net Halogenated aromatic compounds have been shown to self-assemble into a variety of morphologies, including nanowires, nanosheets, and more complex structures. nih.govrsc.org

The self-assembly of this compound in solution or on a surface would be governed by a balance of the intermolecular forces mentioned previously. The presence of both hydrogen-bonding and halogen-bonding capabilities within the same molecule offers a rich landscape for designing self-assembled systems. The directionality of these interactions can lead to the formation of anisotropic, one-dimensional or two-dimensional structures. rsc.orgarxiv.org

For instance, oligoanilines, which are short-chain analogues of polyaniline, are known to self-assemble into various nanostructures. nih.gov The introduction of substituents, such as the dichloro and cyclohexylmethyl groups in the target molecule, would significantly influence the self-assembly behavior. The bulky cyclohexyl group could direct the packing of the molecules, potentially leading to the formation of helical or other chiral structures, especially if a chiral environment is introduced. The study of self-assembly in related systems, such as halogen-substituted phenazines, has shown that the type of halogen atom can dramatically affect the morphology of the resulting self-assembled structures. rsc.org

Development of Novel Synthetic Reagents and Catalysts (if applicable)

While there is no specific information on the use of this compound as a novel synthetic reagent or catalyst, the chemical functionalities present in the molecule suggest potential areas of application. Aniline and its derivatives are versatile building blocks in organic synthesis and can participate in a variety of chemical transformations. acs.orgchemicalbook.com

The secondary amine functionality of this compound could be utilized in several ways. It could serve as a nucleophile in substitution or addition reactions. The nitrogen atom could also be a coordination site for metal catalysts, making the molecule a potential ligand in catalysis. The electronic properties of the ligand, and thus the activity and selectivity of the catalyst, would be influenced by the electron-withdrawing chlorine atoms and the steric bulk of the cyclohexylmethyl group.

Furthermore, aniline derivatives have been used as precursors for the synthesis of more complex heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. acs.org For example, through appropriate cyclization reactions, the aniline moiety could be incorporated into indole, quinoline, or other heterocyclic systems. The presence of the chlorine atoms offers handles for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the construction of a diverse range of molecules.

While the direct application of this compound as a reagent or catalyst remains to be explored, its structural features suggest that it could be a valuable intermediate in the synthesis of more complex and potentially functional molecules.

Conclusion and Future Directions in 2,4 Dichloro N Cyclohexylmethyl Aniline Research

Summary of Current Research Landscape and Unaddressed Challenges

Currently, the research landscape for 2,4-Dichloro-N-(cyclohexylmethyl)aniline is primarily centered on its availability as a chemical building block. It is listed in the catalogs of various chemical suppliers, indicating its use as an intermediate in the synthesis of more complex molecules. vulcanchem.comblogspot.comechemi.combldpharm.com However, a thorough review of scientific literature reveals a significant scarcity of dedicated studies on its specific properties, reactivity, and potential applications.

The most pressing and unaddressed challenge is this fundamental knowledge gap. There is a lack of published data concerning its detailed spectroscopic characterization, crystallographic structure, and physicochemical properties beyond basic identifiers. Consequently, its biological activity profile, toxicological data, and potential for use in materials science remain unexplored territories. This lack of foundational research hinders its potential deployment in both academic and industrial settings.

Table 1: Basic Properties of this compound

Property Value
CAS Number 132666-31-0 bldpharm.com
Molecular Formula C₁₃H₁₇Cl₂N
Appearance Not widely reported, likely a solid or oil

Exploration of Novel Reactivity Pathways and Transformations

The chemical structure of this compound—featuring a secondary amine and a dichlorinated aromatic ring—suggests a rich and varied reactivity that warrants exploration. The nitrogen atom's lone pair of electrons can participate in a range of chemical transformations, while the aromatic ring is susceptible to electrophilic substitution, albeit influenced by the deactivating nature of the two chlorine atoms.

Future research could focus on several novel reactivity pathways:

Advanced Coupling Reactions: The secondary amine functionality makes it a suitable candidate for various modern cross-coupling reactions. Exploring its participation in Buchwald-Hartwig amination or other C-N bond-forming reactions could lead to the synthesis of novel tri- and tetra-substituted aniline (B41778) derivatives.

Electrophilic Aromatic Substitution: A detailed study of electrophilic substitution reactions such as nitration, further halogenation, or Friedel-Crafts reactions would be valuable. The directing effects of the N-cyclohexylmethyl group (ortho-, para-directing and activating) in competition with the two chloro-substituents (meta-directing with respect to each other and deactivating) would present interesting regioselectivity challenges and outcomes. For instance, the reactivity can be compared to N-Cyclohexylmethyl-2,4,6-trichloroaniline, which undergoes electrophilic substitution. evitachem.com

Oxidative and Reductive Transformations: Investigation into the oxidation of the amine or reduction of the aromatic ring could yield novel compounds. For example, catalytic hydrogenation could potentially reduce the benzene (B151609) ring to a cyclohexane (B81311) ring, as seen in the synthesis of 2,4-bis(4-aminocyclohexylmethyl)cyclohexylamine from its aromatic precursor. google.com

Annulation Reactions: Drawing inspiration from recent advances in C-H functionalization, it may be possible to utilize the N-alkyl and aryl C-H bonds in annulation reactions to construct new heterocyclic frameworks, such as indoles, from this aniline derivative. nih.gov

Advancements in Sustainable and Efficient Synthesis Protocols

The conventional synthesis of this compound likely involves the N-alkylation of 2,4-dichloroaniline (B164938) with a cyclohexylmethyl halide. While effective, this method can be improved upon by incorporating principles of green chemistry.

Future advancements in its synthesis could include:

Catalytic N-Alkylation: The use of transition metal catalysts (e.g., palladium, copper, or nickel) could facilitate the N-alkylation under milder conditions, with lower catalyst loadings and higher atom economy compared to traditional methods. researchgate.net

Reductive Amination: A one-pot reductive amination of 2,4-dichloroaniline with cyclohexanecarboxaldehyde (B41370) would be a more atom-economical and efficient alternative to direct alkylation with a halide.

Flow Chemistry: Implementing the synthesis in a continuous flow reactor could offer better control over reaction parameters, improve safety, and allow for easier scalability.

Green Solvents: Research into replacing traditional organic solvents with greener alternatives like bio-based solvents or even water, where applicable, would significantly reduce the environmental footprint of the synthesis. mt.gov

Integration with Emerging Technologies in Chemical Research (e.g., Machine Learning for Synthesis Prediction)

The integration of emerging technologies like artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. For a molecule like this compound, these technologies can be applied in several ways:

Synthesis Route Prediction: ML algorithms can analyze vast databases of chemical reactions to predict the most efficient and cost-effective synthetic routes. These tools could suggest novel pathways or optimize existing ones by predicting the best reagents, catalysts, and reaction conditions.

Reactivity Prediction: Even in the absence of experimental data, ML models could predict the likely outcomes of various reactions involving this compound. This would allow researchers to prioritize experiments and avoid unproductive reaction pathways.

Property Prediction: AI can be used to predict the physicochemical and biological properties of the molecule, providing an initial screening before committing to costly and time-consuming laboratory synthesis and testing. This could help in identifying its potential as a drug candidate, agrochemical, or material component.

The development of autonomous robotic systems for chemical synthesis, guided by AI, could further accelerate the exploration of this compound's chemical space. taylorfrancis.com

Potential for Advanced Materials with Tailored Chemical Functionality

The unique combination of a dichlorinated aromatic ring and a cyclohexylmethyl group suggests that this compound could serve as a valuable building block for advanced materials with tailored functionalities.

Potential areas of application include:

Polymer Science: The amine group can be used as a monomer in the synthesis of polyamides, polyimides, or other high-performance polymers. The chlorine atoms could enhance fire retardancy and thermal stability, while the cyclohexyl group could improve solubility and processability.

Agrochemicals: The structural motif of a chlorinated aniline is present in many herbicides and fungicides. For example, the widely used herbicide 2,4-D is derived from 2,4-dichlorophenol. mt.gov It is plausible that derivatives of this compound could exhibit useful biological activity.

Organic Electronics: Halogenated aromatic compounds are often used in the synthesis of organic semiconductors. The specific electronic properties imparted by the dichloro-substitution pattern could be exploited in the design of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics.

Dyes and Pigments: Anilines are classical precursors to azo dyes. evitachem.com The specific substitution pattern of this molecule could lead to the creation of novel colorants with unique shades and fastness properties.

Q & A

[Basic] What are the recommended synthetic routes for 2,4-Dichloro-N-(cyclohexylmethyl)aniline, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 2,4-dichloroaniline with cyclohexylmethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) typically yields the product . Catalytic hydrogenation may also be employed for reductive coupling. Optimizing stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and temperature (80–100°C) improves yields. Impurities like unreacted starting materials or byproducts (e.g., dialkylated species) should be monitored via TLC or HPLC.

[Basic] How can the structure of this compound be validated experimentally?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR : 1H^1H NMR should show aromatic protons as doublets (J ≈ 8–9 Hz) for the 2,4-dichloro substitution, and cyclohexylmethyl protons as multiplet signals (δ 1.0–2.5 ppm).
  • X-ray crystallography : Resolve crystal packing and confirm the cyclohexylmethyl group’s conformation. SHELX software is widely used for refinement .
  • Mass spectrometry : Expect a molecular ion peak at m/z 316 (M⁺) with isotopic patterns consistent with two chlorine atoms.

[Basic] What safety protocols are critical when handling this compound, given its structural similarity to toxic aniline derivatives?

Methodological Answer:

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact. Aniline derivatives are associated with methemoglobinemia; monitor workplace air concentrations (<1 ppm) via NIOSH methods .
  • Waste Disposal : Degrade residual compounds using Fenton’s reagent (Fe²⁺/H₂O₂) to oxidize aromatic amines .
  • Emergency Procedures : Administer methylene blue (1–2 mg/kg IV) for suspected methemoglobinemia .

[Advanced] How do the electron-withdrawing chloro substituents and cyclohexylmethyl group influence the compound’s basicity compared to simpler anilines?

Methodological Answer:
The 2,4-dichloro groups reduce electron density on the aromatic ring, decreasing the amine’s basicity (pKa ~2–3) compared to unsubstituted aniline (pKa ~4.6). The cyclohexylmethyl group introduces steric hindrance but does not significantly donate electrons. To assess this experimentally:

Perform potentiometric titration in aqueous ethanol.

Compare with model compounds (e.g., N-cyclohexylaniline).

Computational studies (DFT) can validate electronic effects .

[Advanced] What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

Methodological Answer:
Common issues include:

  • Disordered cyclohexyl groups : Use low-temperature data collection (100 K) and restraints during refinement in SHELXL .
  • Twinned crystals : Test for twinning via PLATON and apply twin refinement protocols.
  • Weak diffraction : Optimize crystallization using vapor diffusion with chloroform/hexane mixtures. Reported structures of analogous Schiff bases (e.g., 4-chloro-N-(3,4-dimethoxybenzylidene)aniline) show similar challenges .

[Advanced] How can microbial degradation pathways inform the environmental persistence of this compound?

Methodological Answer:
Aniline-degrading bacteria (e.g., Pseudomonas spp.) metabolize aromatic amines via dioxygenase enzymes, converting them to catechol intermediates before ring cleavage . To study this:

Use 14C^{14}C-labeled compound in soil microcosms.

Monitor degradation products via LC-MS (e.g., catechol at m/z 110).

Gene expression assays (qPCR) can track tdnQ or catA genes involved in degradation.

[Advanced] How might regulatory classifications of structurally related compounds (e.g., AH-7921) impact research on this compound?

Methodological Answer:
AH-7921 (a controlled opioid) shares the 3,4-dichloro-N-(cyclohexylmethyl)benzamide scaffold, leading to potential analog classification under drug laws . Researchers must:

Screen for opioid receptor binding affinity (e.g., in vitro assays with CHO cells expressing μ-opioid receptors).

Document non-pharmacological applications (e.g., material science) to justify exemption requests.

Consult local Controlled Substances Acts for compliance.

Data Contradiction Analysis Example

Issue : Discrepancies in reported basicity values for similar compounds.
Resolution :

  • Experimental : Re-measure pKa under standardized conditions (ionic strength, temperature).
  • Computational : Compare with DFT-calculated proton affinities.
  • Contextual Factors : Solvent effects (aqueous vs. DMSO) may explain variations .

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